molecular formula C13H18N2O2S B2529194 1-(4-Cyclopropylphenyl)sulfonylpiperazine CAS No. 2416262-92-3

1-(4-Cyclopropylphenyl)sulfonylpiperazine

Cat. No.: B2529194
CAS No.: 2416262-92-3
M. Wt: 266.36
InChI Key: CHTODVRJJLDVCQ-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)sulfonylpiperazine is a chemical compound that belongs to the piperazine family. It has the molecular formula C13H18N2O2S and a molecular weight of 266.36 g/mol. This compound is known for its unique structural features, which include a cyclopropyl group attached to a phenyl ring, further connected to a sulfonylpiperazine moiety.

Preparation Methods

The synthesis of 1-(4-Cyclopropylphenyl)sulfonylpiperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-(4-Cyclopropylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Cyclopropylphenyl)sulfonylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antimalarial properties

    Medicine: Research has shown that sulfonylpiperazine derivatives can interfere with actin polymerization, making them potential candidates for antimalarial drugs.

    Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)sulfonylpiperazine involves its interaction with molecular targets such as actin and profilin. The compound reduces actin polymerization, which is essential for the invasion of red blood cells by the malaria parasite Plasmodium falciparum . This interference with actin-profilin dynamics prevents the parasite from invading red blood cells, demonstrating its potential as an antimalarial agent.

Comparison with Similar Compounds

1-(4-Cyclopropylphenyl)sulfonylpiperazine can be compared with other sulfonylpiperazine derivatives. Similar compounds include:

  • 1-(4-Methylphenyl)sulfonylpiperazine
  • 1-(4-Chlorophenyl)sulfonylpiperazine
  • 1-(4-Fluorophenyl)sulfonylpiperazine These compounds share the sulfonylpiperazine core but differ in the substituents attached to the phenyl ring. The cyclopropyl group in this compound provides unique steric and electronic properties, which can influence its reactivity and biological activity .

Properties

IUPAC Name

1-(4-cyclopropylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,15-9-7-14-8-10-15)13-5-3-12(4-6-13)11-1-2-11/h3-6,11,14H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTODVRJJLDVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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